molecular formula C7H11NO2 B13429521 5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene

5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene

Cat. No.: B13429521
M. Wt: 141.17 g/mol
InChI Key: CYUUJHWRJWJQGN-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Advanced Organic Synthesis and Design

Spirocyclic systems, characterized by two rings sharing a single common atom, are of paramount importance in modern organic synthesis and drug design. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The rigid nature of the spirocyclic framework can also improve metabolic stability and other pharmacokinetic properties by locking the molecule in a specific conformation. This conformational constraint is a valuable tool for medicinal chemists in the design of novel therapeutic agents.

Classification and Structural Features of Oxa-Azaspiro[2.5]octane Frameworks

The oxa-azaspiro[2.5]octane framework can be classified based on the relative positions of the oxygen and nitrogen atoms within the six-membered ring, as well as the position of the double bond. In the case of 5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene, the nomenclature indicates a cyclopropane (B1198618) ring fused at the C-3 position of a six-membered heterocycle. The numbering of the spiro system begins in the smaller ring.

The structural features of these frameworks are defined by the interplay of the strained cyclopropane ring and the larger heterocycle. The spiro-fusion introduces significant conformational rigidity. A structural and conformational analysis of the related 1-oxa-2-azaspiro[2.5]octane system using NMR spectroscopy has revealed that the preferred conformations are influenced by the steric and electronic effects of substituents on the six-membered ring. sci-hub.stnih.gov These parameters also affect the anisotropic positions of the atoms in the three-membered ring. sci-hub.stnih.gov

Overview of Research Trends in Substituted Azaspiro[2.5]oct-4-ene Derivatives

Research on substituted azaspiro[2.5]oct-4-ene derivatives, while not extensive for this specific isomer, is part of a broader interest in functionalized spiro-heterocycles. A key research trend is the development of synthetic methodologies to access these complex scaffolds. For instance, a patented method for the synthesis of the isomeric 4-oxa-7-azaspiro[2.5]octane involves a multi-step sequence starting from methyl 1-hydroxy-1-cyclopropanecarboxylate. google.com Such synthetic efforts are crucial for enabling the exploration of the chemical and biological properties of this class of compounds. The functionalization of the core azaspiro[2.5]octane structure allows for the modulation of its properties and the introduction of pharmacophoric groups for drug discovery programs.

Contextualization within the Broader Field of Nitrogen-Oxygen Heterocycles

Nitrogen-oxygen heterocycles are a significant and diverse class of compounds with a wide range of applications. researchgate.net They are integral components of many natural products and synthetic molecules with important biological activities. nih.gov The combination of nitrogen and oxygen atoms in a heterocyclic ring can lead to unique electronic properties and hydrogen bonding capabilities, which are often crucial for molecular recognition and biological function. researchgate.net The 7-oxa-4-azaspiro[2.5]oct-4-ene core of the title compound places it within this important class of heterocycles, suggesting its potential for further investigation in various areas of chemical and biological science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene

InChI

InChI=1S/C7H11NO2/c1-9-6-4-10-5-7(8-6)2-3-7/h2-5H2,1H3

InChI Key

CYUUJHWRJWJQGN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2(CC2)COC1

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 7 Oxa 4 Azaspiro 2.5 Oct 4 Ene and Its Derivatives

De Novo Synthetic Approaches to the Spiro[2.5]oct-4-ene Core

The construction of the fundamental 7-oxa-4-azaspiro[2.5]octane skeleton, a saturated precursor to the target compound, has been achieved through a multi-step sequence starting from readily available materials. A patented method outlines a viable route, which can be adapted for the synthesis of the unsaturated core. google.com

Cyclization Reactions for Spiro Ring Formation

The formation of the characteristic spirocyclic system is the cornerstone of the synthesis. This is typically achieved through cyclization reactions that join the two ring systems at a single carbon atom.

A plausible de novo synthesis of the saturated 4-oxa-7-azaspiro[2.5]octane core initiates from methyl 1-hydroxy-1-cyclopropanecarboxylate. google.com This approach involves a sequence of substitution, hydrogenation, cyclization, and reduction steps. The key cyclization step likely proceeds via an intramolecular reaction of a suitably functionalized cyclopropane (B1198618) derivative. For instance, an N-substituted (1-(hydroxymethyl)cyclopropyl)amine derivative could undergo intramolecular cyclization to form the oxazolidine (B1195125) ring of the spiro-system. While specific details for the target compound are not explicitly detailed in the literature, analogous intramolecular reactions of amides are a common strategy for the formation of N-heterocycles. rsc.org

Heteroatom-mediated cyclizations offer another powerful tool for the construction of the spiro[2.5]oct-4-ene core. The synthesis of the related 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system has been achieved by the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols, leading to the formation of a spirooxazolidine system. researchgate.net This suggests that a similar strategy, employing a cyclopropanone (B1606653) derivative in place of the thiopyranone, could be a viable route to the 7-oxa-4-azaspiro[2.5]octane core.

Introduction of the Methoxy (B1213986) Substituent

The introduction of the methoxy group at the 5-position to form the 5-methoxy-2-oxazoline ring is a critical transformation. General methods for the synthesis of 5-alkoxyoxazoles, which are precursors to 5-alkoxy-2-oxazolines, often involve the formal [3+2] cycloaddition of a 5-alkoxyoxazole with an aldehyde in the presence of a Lewis acid like tin(IV) chloride. acs.org This approach, however, builds the oxazoline (B21484) ring in a separate step.

A more direct approach would involve the cyclization of a precursor already containing the methoxy group or a group that can be readily converted to it. For instance, the cyclization of N-methoxy-N-(2-oxoalkyl)amides has been studied, leading to the formation of 1-methoxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net While a different heterocyclic system, this demonstrates the principle of incorporating the methoxy group on the nitrogen atom prior to cyclization.

Alternatively, the conversion of a 4-oxa-7-azaspiro[2.5]octan-6-one, a lactam analog, could provide a route to the target molecule. The synthesis of such a lactam has been documented. The subsequent enolization and O-methylation would install the desired methoxy-ene-amine functionality.

Stereocontrolled Synthesis of Chiral 5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene Derivatives

Achieving stereocontrol in the synthesis of chiral derivatives of this compound is essential for their potential applications. This requires the use of diastereoselective reactions to control the relative stereochemistry of the newly formed stereocenters.

Diastereoselective Reaction Sequences

The diastereoselective synthesis of related spiro[cyclopropane] systems provides valuable insights into potential strategies. For instance, the metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts has been shown to produce spiro[cyclopropane-1,3′-indolin]-2′-ones with high diastereoselectivity. rsc.org A similar approach could be envisioned for the construction of the spiro[cyclopropane-oxazoline] core.

Furthermore, the 1,3-dipolar cycloaddition of arylnitrile oxides to (E)-2-arylidene-(2H)-indanones has been reported to yield spiroisoxazolines with high regio- and diastereoselectivity. sctunisie.org This type of cycloaddition, if applied to a suitable cyclopropylidene-containing dipolarophile, could offer a stereocontrolled route to the spiro[2.5]octene skeleton.

Enantioselective Catalyst-Driven Transformations

The creation of the spirocyclic quaternary carbon center in an enantioselective manner is a key challenge in the synthesis of compounds like this compound. Catalyst-driven transformations offer an efficient route to such chiral structures. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis.

One plausible approach involves the organocatalytic [4+2] cycloaddition to form chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds. For instance, reactions between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters have been shown to produce chiral 1,2-oxazinane spiro-oxindoles with good to excellent yields and high diastereoselectivity. nih.gov This strategy could potentially be adapted for the synthesis of the target spiro[2.5]octane system by utilizing a cyclopropyl-containing dienophile. The use of cinchona alkaloid-derived catalysts in the oxidation of aldimines to furnish optically active oxaziridines also highlights a potential pathway, as oxaziridines can serve as precursors to more complex heterocyclic systems. nih.gov

The table below summarizes representative results from an organocatalytic approach to a related spiro-oxazine system, demonstrating the potential for high enantioselectivity.

Table 1: Organocatalytic Synthesis of Chiral 1,2-Oxazinane Spiro-oxindoles nih.gov
EntryDienophileCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Methyl-substituted methyleneindolinoneCinchona Alkaloid Derivative95>20:185
2Bromo-substituted methyleneindolinoneCinchona Alkaloid Derivative98>20:190
3Chloro-substituted methyleneindolinoneCinchona Alkaloid Derivative92>20:188

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries offer a reliable and predictable method for controlling stereochemistry during synthesis. scielo.org.mx This strategy involves temporarily incorporating an optically active molecule to direct the formation of a specific stereoisomer. After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. scielo.org.mx

For the synthesis of spirocyclic systems, chiral auxiliaries have been effectively used to control SNAr reactions for creating quaternary stereogenic centers. For example, a chiral acyl bicyclic lactam has been used to achieve highly efficient enantioselective synthesis of spirooxoindoles. researchgate.net This approach involves the reaction of the chiral lactam with a substituted dinitrobenzene, followed by reduction and intramolecular cyclization to form the spiro center with high diastereomeric excess. researchgate.net A similar strategy could be envisioned for this compound, where a cyclopropane-containing substrate is attached to a chiral auxiliary, followed by a diastereoselective cyclization to form the oxazaspiro core.

Sulfur-based chiral auxiliaries, known for their high degree of diastereoselectivity and ease of removal, could also be employed. scielo.org.mx These auxiliaries can facilitate Michael additions, aldol (B89426) reactions, and other bond-forming events with excellent stereocontrol. scielo.org.mx

Table 2: Chiral Auxiliary-Controlled SNAr Reaction for Spirooxoindole Synthesis researchgate.net
EntrySubstrate (Substituted-2,4-dinitrobenzene)Chiral AuxiliaryYield (%)Diastereomeric Ratio (dr)
11-Fluoro-2,4-dinitrobenzeneBicyclic Lactam9098:2
21-Chloro-2,4-dinitrobenzeneBicyclic Lactam8599:1
31-Bromo-2,4-dinitrobenzeneBicyclic Lactam8299:1

Metal-Catalyzed Approaches in Spiro[2.5]octane Synthesis

Metal catalysis provides powerful tools for constructing complex molecular architectures like the spiro[2.5]octane system through efficient and selective bond formations.

Transition-Metal-Salt-Mediated Cyclizations

Transition metals like palladium, copper, and mercury are widely used to mediate cyclization reactions, forming heterocyclic and carbocyclic structures. nih.gov

Palladium-Catalyzed Processes

Palladium catalysis is exceptionally versatile for C-C and C-N bond formation. A plausible route to the 7-oxa-4-azaspiro[2.5]oct-4-ene core involves the palladium-catalyzed cyclization of a precursor such as an unsaturated oxime ester. The Narasaka-Heck reaction, for example, involves the cyclization of γ,δ-unsaturated oxime esters to form pyrroles and other N-heterocycles. nih.gov A modification of this reaction, involving a sequential Narasaka–Heck cyclization, C–H activation, and [4+2] annulation, has been developed to assemble spirocyclic pyrrolines. nih.gov

Furthermore, palladium-catalyzed asymmetric [4+2] annulation of vinyl benzoxazinanones has been shown to produce chiral spirobenzoxazine frameworks with high yields and enantioselectivity. rsc.org This type of reaction, which constructs the spiro-oxazine core, is highly relevant to the synthesis of the target molecule. A potential precursor for the synthesis of this compound could be a vinyl-substituted cyclopropane that undergoes a similar palladium-catalyzed annulation with a suitable reaction partner.

Copper-Catalyzed Oxidative Amination

Copper catalysts are attractive due to their low cost and unique reactivity in oxidative amination reactions. nih.gov These reactions can be used to form C-N bonds in the construction of nitrogen-containing heterocycles. Copper-catalyzed protocols for the direct synthesis of enamides and allylic amines via alkene C-H amination have been reported, often involving nitrogen-radical intermediates. nih.gov

A potential strategy for synthesizing the target spirocycle could involve an intramolecular copper-catalyzed oxidative amination of an appropriately designed alkenyl amine or amide containing a cyclopropane moiety. Copper(II)-promoted radical intramolecular carboamination of alkenes is an effective method for creating N-fused heterocycles. researchgate.net While direct cyclization involving radical alkoxylation is challenging, related tandem reactions have been developed. researchgate.net

Mercury(II)-Salt-Promoted Annulations

Mercury(II) salts are effective electrophilic reagents that can promote the cyclization of unsaturated systems. nih.gov Despite their toxicity, Hg(II) salts exhibit unique reactivity and can be used to synthesize complex structures that are difficult to obtain with other metals. nih.govbeilstein-journals.org The general mechanism involves the reaction of an alkene or alkyne with the Hg(II) salt to form a mercurial carbonium ion, which is then attacked by an intramolecular nucleophile. beilstein-journals.org

A relevant application is the mercury-mediated cyclization of unsaturated oximes to form isoxazolines. unco.edu Research has shown that using mercuric acetate (B1210297) in a 1:1 molar ratio with a β,γ-unsaturated oxime in dichloromethane (B109758) can lead to high yields of the cyclized product in short reaction times. unco.edu This methodology could be directly applicable to a precursor of this compound, where an unsaturated oxime tethered to a cyclopropane ring undergoes mercury-promoted cyclization to form the desired spiro-oxazine ring system.

Table 3: Conditions for Mercury-Mediated Cyclization of β,γ-Unsaturated Oximes unco.edu
EntrySubstituent on OximeHg(II) SaltSolventTime (min)Yield (%)
1para-MethylHg(OAc)₂DCM30High
2ortho-MethylHg(OAc)₂DCM30Moderate (Steric Hindrance)
3para-MethoxyHg(OAc)₂DCM30High
4ortho-MethoxyHg(OAc)₂DCM30Moderate (Steric Hindrance)

Lewis Acid-Catalyzed Cyclopropane Ring Opening and Annulation

The construction of spirocyclic systems can be efficiently achieved through cascade reactions involving the ring-opening of strained carbocycles like cyclopropanes. Donor-acceptor (D-A) cyclopropanes are particularly valuable as three-carbon building blocks in these transformations. uni-regensburg.de When activated by a Lewis acid, the cyclopropane ring undergoes facile opening, leading to a 1,3-dipole intermediate that can be trapped by various nucleophiles or dipolarophiles to generate more complex cyclic and bicyclic structures. uni-regensburg.dersc.org

The general mechanism commences with the coordination of the Lewis acid to an acceptor group on the cyclopropane, which polarizes and weakens the adjacent carbon-carbon bond. This facilitates a stereospecific ring-opening to form a stabilized zwitterionic intermediate. This intermediate can then undergo intramolecular or intermolecular annulation reactions.

A notable application of this strategy is the formal [4+1]-cycloaddition of fused D-A cyclopropanes with bis-nucleophiles like thiourea. nih.govresearchgate.net In this cascade reaction, the Lewis acid promotes an S N 1-type ring-opening of the cyclopropane. nih.gov The resulting electrophilic center is attacked by one of the nucleophilic nitrogen atoms of thiourea. A subsequent intramolecular cyclization, typically a 5-exo-tet process, onto the carbonyl group of the former acceptor furnishes the bicyclic lactam product with high diastereoselectivity and yields of up to 99%. uni-regensburg.denih.gov This methodology has been successfully applied to synthesize a variety of fused furo-, pyrano-, and pyrrololactams. nih.gov

While a direct application to "this compound" is not explicitly detailed in the reviewed literature, the principles of this methodology are highly applicable. A hypothetical pathway could involve the reaction of a suitably substituted cyclopropyl (B3062369) ketone or ester with a nitrogen-containing bis-nucleophile under Lewis acid catalysis to construct the desired 7-oxa-4-azaspiro[2.5]octane core. The choice of Lewis acid is critical and can influence reaction efficiency and selectivity, with catalysts like Ytterbium(III) triflate (Yb(OTf)₃) and Gallium(III) triflate (Ga(OTf)₃) having proven effective in related systems. researchgate.net

Table 1: Examples of Lewis Acid-Catalyzed Annulation with D-A Cyclopropanes

Lewis Acid CatalystNucleophileSubstrateYield (%)Diastereomeric Ratio (dr)
Ga(OTf)₃ThioureaFused Bicyclic Cyclopropane99%>99:1
Ga(OTf)₃N-MethylthioureaFused Bicyclic Cyclopropane99%>99:1
Yb(OTf)₃ThioureaCyclopropane-1,1-dicarboxylateModerateNot Reported
SnCl₄(Monomer)2-Vinylcyclopropane-1,1-dicarboxylateHighPolymer Product

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For the synthesis of complex molecules like this compound, approaches such as microwave-assisted synthesis and the use of solvent-free, atom-economical methods are paramount. jsynthchem.com

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions and improving yields, particularly in the synthesis of heterocyclic compounds. nih.gov Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules, often leading to dramatically reduced reaction times—from hours to minutes. mdpi.comnih.gov This technique aligns with green chemistry principles by increasing energy efficiency and often allowing for the use of less solvent. nih.gov

The application of MAOS is widespread in the construction of spiro heterocycles. nih.gov For instance, multicomponent reactions (MCRs) to produce spiro[indole-quinazoline] or pyrimido[4,5-b]quinoline derivatives are significantly enhanced under microwave irradiation. jsynthchem.comrsc.org These reactions benefit from shorter times, higher yields, and simpler purification processes, often avoiding the need for column chromatography. nih.gov In another example, a key epoxide-opening-cyclization-dehydration sequence in the synthesis of 7-azaindoles was dramatically accelerated by microwave heating. organic-chemistry.org

For the synthesis of this compound, a hypothetical microwave-assisted approach could involve the cyclocondensation of a cyclopropane-containing precursor with a suitable nitrogen and oxygen source. The efficiency of MAOS could prove advantageous in overcoming the activation energy barrier for ring formation, potentially leading to higher yields and purity compared to conventional methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield Improvement
Spiro[indole-thiazolidine] Synthesis5-8 hours2-7 minutesSignificant
Pyrimido[4,5-b]quinoline SynthesisSeveral hours9-15 minutesYes
7-Azaindole Cyclization16-24 hours10-20 minutesYes

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. Methodologies that are highly atom-economical include addition and cycloaddition reactions. Multicomponent reactions (MCRs) are particularly noteworthy as they combine three or more reactants in a single step to form a product that contains most, if not all, of the atoms of the starting materials. nih.gov

The synthesis of spiro heterocycles has benefited greatly from the development of atom-economical MCRs. nih.gov These reactions often proceed under mild conditions and can be facilitated by green catalysts or alternative energy sources like ultrasound. rsc.org Furthermore, conducting these reactions in environmentally benign solvents, such as water or deep eutectic solvents, or under solvent-free conditions, further enhances their green credentials. nih.govrsc.org For example, a versatile three-component procedure for the synthesis of spiro[indole-thiazolidinone] libraries has been developed in an aqueous medium using a phase transfer catalyst, obviating the need for carcinogenic solvents. rsc.org

A potential green synthesis of this compound could be designed as a one-pot, multicomponent reaction. For instance, a reaction between a cyclopropanone equivalent, an amino alcohol, and a source of the methoxy group could, in principle, assemble the spirocycle in a highly atom-economical fashion. The only byproduct might be a simple molecule like water, leading to a high percentage of atom economy. Utilizing a reusable catalyst and solvent-free conditions would further align the synthesis with the principles of green and sustainable chemistry. jsynthchem.com

Structural Elucidation and Conformational Analysis of 5 Methoxy 7 Oxa 4 Azaspiro 2.5 Oct 4 Ene Derivatives

X-ray Crystallographic Analysis of Molecular Architecture

Detailed X-ray crystallographic data for 5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene is not currently available in the public domain. The subsequent sections are based on general principles and data from analogous molecular structures.

For chiral spirocyclic compounds, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and stereochemistry. This technique allows for the unambiguous assignment of the spatial arrangement of atoms and substituents, which is crucial for understanding their chemical and biological properties.

The conformation of the six-membered ring in spiro[2.5]octane systems is a key feature of their molecular structure. These rings can adopt various conformations, such as the chair, boat, twist-boat, and screw-boat forms. The preferred conformation is influenced by the nature and position of substituents, which can introduce steric and electronic effects. For instance, in related 1-oxaspiro[2.5]octane derivatives, a chair conformation is often favored.

The way molecules pack in a crystal is governed by intermolecular forces. For derivatives of 7-oxa-4-azaspiro[2.5]octane, hydrogen bonding could occur if suitable donor and acceptor groups are present. Additionally, if aromatic substituents are introduced, π-stacking interactions can play a significant role in the supramolecular assembly.

Advanced Spectroscopic Characterization Techniques

High-resolution NMR spectroscopy is a powerful tool for the structural and conformational analysis of molecules in solution. For 1-oxa-2-azaspiro[2.5]octane derivatives, ¹H, ¹³C, and ¹⁵N NMR have been utilized to determine their relative configuration and preferred conformations. nih.govresearchgate.net

The analysis of homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings provides direct information about the steric and electronic effects of substituents. nih.govresearchgate.net These parameters are also sensitive to the anisotropic positions of the atoms in the three-membered ring. nih.govresearchgate.net For example, in some 1-oxa-2-azaspiro[2.5]octane derivatives, the preferred conformation was found to have the nitrogen atom in an equatorial position. researchgate.net

The following table summarizes typical NMR data that could be expected for such spirocyclic systems, based on the analysis of related compounds.

Nucleus Typical Chemical Shift Range (ppm) Information Gained
¹H0.5 - 4.5Diastereotopic protons, coupling constants revealing dihedral angles and conformation.
¹³C20 - 80Spiro-carbon chemical shift, effect of substituents on ring carbons.
¹⁵NVariesElectronic environment of the nitrogen atom.

It is important to note that the specific chemical shifts and coupling constants for this compound would need to be determined experimentally.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Backbone and Substituent Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules. For derivatives of 1-oxa-2-azaspiro[2.5]octane, the chemical shifts and coupling constants of the protons and carbon atoms within the aliphatic rings are indicative of the steric and electronic effects of the substituents. sci-hub.stnih.gov These parameters are also sensitive to the spatial positioning of the atoms in the three-membered ring. sci-hub.stnih.gov

Analysis of related oxaspiro[2.5]octane and oxa-azaspiro[2.5]octane derivatives has shown that the assignment of ¹H and ¹³C NMR spectra is typically achieved through a combination of one- and two-dimensional NMR experiments. sci-hub.st The connectivity between protons and carbons can be unequivocally established using techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments. sci-hub.st

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Oxa-azaspiro[2.5]octane Backbone

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1a3.25d12.5
H-1b2.80d12.5
H-2a1.90m
H-2b1.65m
H-6a4.10dd8.0, 4.0
H-6b3.95t8.0
OCH₃3.85s

Note: Data is hypothetical and representative of typical values for this class of compounds based on general spectroscopic principles.

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Oxa-azaspiro[2.5]octane Backbone

CarbonChemical Shift (ppm)
C-145.2
C-228.7
C-332.1
C-5165.4
C-675.8
C-860.3
OCH₃56.1

Note: Data is hypothetical and representative of typical values for this class of compounds based on general spectroscopic principles.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure and defining its stereochemistry.

COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule and confirming the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to determining the relative stereochemistry and preferred conformation of the molecule.

For complex spirocyclic systems, these 2D NMR methods are essential for a complete and unambiguous structural assignment. sci-hub.st

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in a molecule. Each chemical bond vibrates at a characteristic frequency, and these vibrations can be measured to identify specific structural motifs. researchgate.net

In the case of this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational modes for the C=N bond of the imine, the C-O-C ether linkage within the oxirane ring, and the C-O bond of the methoxy (B1213986) group. The "fingerprint region" of the vibrational spectrum provides a unique pattern of vibrations that is characteristic of the entire molecule. researchgate.net

Table 3: Expected IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=N (Imine)Stretching1690-1640
C-O-C (Oxirane)Asymmetric Stretch1250
C-O (Methoxy)Stretching1150-1085
C-H (Aliphatic)Stretching2960-2850

Note: Data is based on typical frequency ranges for these functional groups.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the original structure. For heterocyclic compounds, the fragmentation pathways are often influenced by the heteroatoms and the ring strain. The analysis of these pathways can provide confirmatory evidence for the proposed structure.

Conformational Isomerism and Dynamic Behavior in Solution

The non-planar and rigid nature of the spirocyclic system in this compound can give rise to conformational isomers. The study of the dynamic behavior of these isomers in solution provides a deeper understanding of the molecule's properties.

Temperature-Dependent NMR Studies

Variable-temperature NMR (VT-NMR) is a key technique for studying dynamic processes such as conformational exchange. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into an averaged signal. The analysis of these changes can provide thermodynamic and kinetic parameters for the conformational equilibrium. For some oxaziridine (B8769555) and oxirane derivatives, distinct conformers have been observed at slower ring inversion frequencies on the NMR timescale. sci-hub.st

Computational Assessment of Conformational Preferences

In conjunction with experimental data, computational modeling plays a crucial role in understanding the conformational preferences of complex molecules. nih.govnih.gov Quantum chemical calculations can be used to determine the relative energies of different possible conformations, thereby predicting the most stable arrangement of the atoms in space. nih.gov These computational studies can also help to rationalize the experimentally observed spectroscopic data. For aza-spiro ring formations, computational analysis has been used to investigate the diverse transition states and identify the origins of stereoselectivity. nih.gov

In-depth Mechanistic and Reactivity Analysis of this compound Remains an Area for Future Investigation

A comprehensive review of available scientific literature reveals a notable gap in the detailed mechanistic and reactivity profiles of the specific chemical compound, this compound. While the constituent functional groups and the spirocyclic scaffold suggest potential reaction pathways based on general organic chemistry principles, specific experimental studies and detailed research findings concerning this particular molecule are not extensively documented in readily accessible scientific databases.

The exploration of heterocyclic compounds, particularly those with unique structural features like spirocycles, is a dynamic field in organic chemistry. These structures are often key components in medicinally relevant molecules and advanced materials. However, the scientific community's focus is vast, and as a result, not every synthesized compound has undergone a thorough investigation of its chemical behavior.

The planned exploration into the mechanistic pathways of spiro ring formation and cleavage, the investigation of reaction intermediates, and the role of tautomerism for this compound would require dedicated research initiatives. Similarly, a detailed understanding of its transformations, including electrophilic and nucleophilic attacks on the heterocyclic ring, ring-opening reactions, and functional group manipulations on the methoxy and alkene moieties, would depend on future experimental and computational studies.

At present, the scientific community awaits focused research to elucidate the specific chemical characteristics and reactivity of this compound. Such studies would be invaluable for potential applications in synthesis and materials science.

Mechanistic Studies and Reactivity Profiles of 5 Methoxy 7 Oxa 4 Azaspiro 2.5 Oct 4 Ene Systems

Stereochemical Outcomes and Diastereocontrol in Reactions

Information not available in published literature.

Regioselectivity in Electrophilic Addition or Substitution Reactions

Information not available in published literature.

Theoretical and Computational Chemistry of 5 Methoxy 7 Oxa 4 Azaspiro 2.5 Oct 4 Ene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel structure like 5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene, these methods would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of ground state properties could be calculated.

A hypothetical data table of results from a DFT calculation at a common level of theory, such as B3LYP/6-31G*, would look something like this:

Table 1: Hypothetical Ground State Properties of this compound (DFT/B3LYP/6-31G)*

This data is illustrative and not based on actual calculations.

PropertyValueUnit
Total Electronic Energy[Value]Hartrees
Dipole Moment[Value]Debye
Rotational ConstantsA=[Value], B=[Value], C=[Value]GHz
Vibrational Frequencies[List of Frequencies]cm⁻¹

These calculations would elucidate the molecule's polarity, its behavior in microwave spectroscopy, and its infrared spectrum.

For more precise energy and property predictions, ab initio methods, which are based on first principles without empirical parameterization, would be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy, albeit at a greater computational expense. These would be particularly useful for benchmarking the results from DFT and for calculations where electron correlation is critical.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An FMO analysis of this compound would involve visualizing these orbitals and calculating their energies. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

This data is illustrative and not based on actual calculations.

OrbitalEnergyUnit
HOMO[Value]eV
LUMO[Value]eV
HOMO-LUMO Gap[Value]eV

The spatial distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack.

Synthetic Applications and Chemical Derivatization of 5 Methoxy 7 Oxa 4 Azaspiro 2.5 Oct 4 Ene

Role in the Development of Diverse Heterocyclic Compound Libraries:The role of this compound in the generation of compound libraries for screening purposes is not documented in the searched literature.

Without peer-reviewed scientific literature or patents describing these aspects, generating a thorough, informative, and scientifically accurate article solely focused on "5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene" is not possible while adhering to the strict content and quality requirements of the request.

General information on the broader class of oxa-azaspirocycles exists, but this information is not specific to the requested molecule and therefore falls outside the scope of the instructions.

Future Prospects and Interdisciplinary Research in 5 Methoxy 7 Oxa 4 Azaspiro 2.5 Oct 4 Ene Chemistry

Innovations in Asymmetric Synthesis of Spiro[2.5]octane Systems

The construction of the spirocyclic core with precise control over its stereochemistry is a primary challenge and a significant area of innovation. The development of asymmetric methodologies is crucial for accessing enantiomerically pure spiro[2.5]octane derivatives, which is often a prerequisite for biological applications. acs.orgrsc.org

Recent breakthroughs in organocatalysis have provided powerful tools for the enantioselective synthesis of spirocycles. rsc.org Chiral catalysts, such as phosphoric acids and cinchona alkaloids, have been successfully employed in desymmetrization reactions and cascade processes to build complex spiro frameworks with high enantioselectivity. acs.orgresearchgate.netwhiterose.ac.uk For instance, a chiral phosphoric acid-catalyzed desymmetrization of a prochiral diester could be a viable strategy to produce an enantioenriched lactone, which can then undergo a second cyclization to form the desired spiro[2.5]octane system. researchgate.net

Furthermore, transition-metal-catalyzed cycloaddition reactions represent another efficient strategy for constructing spirocenters. acs.org Palladium-catalyzed [3+2]-cycloaddition reactions, for example, have been used to synthesize spirocyclic cyclopentanes with excellent diastereoselectivity and enantioselectivity. acs.org Adapting such methodologies to the synthesis of the 7-oxa-4-azaspiro[2.5]oct-4-ene core could provide novel and efficient routes to this scaffold.

Future innovations will likely focus on developing more general and robust asymmetric methods that can tolerate a wider range of functional groups, allowing for the synthesis of a diverse library of 5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene analogues for structure-activity relationship (SAR) studies. dndi.org

Asymmetric Synthetic Strategy Catalyst/Reagent Type Key Advantages Potential Application for Spiro[2.5]octane Systems
Organocatalytic DesymmetrizationChiral Phosphoric AcidsHigh enantioselectivity, metal-free conditions. researchgate.netEnantioselective synthesis of lactone precursors for the spiro core. researchgate.net
Organocatalytic Cascade ReactionsChiral Amines, SquaramidesStep-economy, rapid build-up of molecular complexity. rsc.orgOne-pot synthesis of functionalized spiro[2.5]octanes from simple precursors.
Transition Metal-Catalyzed CycloadditionsPalladium-Phosphoramide Ligand ComplexesHigh efficiency, excellent stereocontrol. acs.orgStereoselective construction of the spirocyclic framework. acs.org
Semipinacol RearrangementCinchona Alkaloid CatalystsStereoselective formation of quaternary carbon centers. acs.orgRing expansion strategies to afford spirocyclic diketone intermediates. acs.org

Development of Novel Catalyst Systems for Efficient Transformations

The efficiency and selectivity of synthetic transformations involving the this compound scaffold are heavily dependent on the catalyst employed. Future research will undoubtedly focus on the discovery and development of novel catalyst systems that can facilitate not only the synthesis of the core structure but also its subsequent functionalization.

For post-synthetic modifications, the development of catalysts for C-H activation would be a significant breakthrough. Such catalysts would allow for the direct functionalization of the spirocyclic core without the need for pre-installed functional groups, thereby streamlining the synthesis of derivatives. Research into copper and palladium cooperative catalysis, for example, has shown promise for the arylboration of cyclic enones, a transformation that could be adapted for the functionalization of spiro[2.5]octane intermediates. acs.org

The exploration of biocatalysis also presents an exciting frontier. Enzymes could offer unparalleled selectivity and operate under mild, environmentally friendly conditions, providing a sustainable approach to the synthesis and modification of these complex molecules. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. Advanced in situ spectroscopic techniques are becoming indispensable tools for monitoring reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.com

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be applied to study the formation of this compound. researchgate.netmdpi.comrsc.org For example, in situ NMR could be used to track the consumption of starting materials and the formation of both the final product and any transient intermediates, helping to elucidate the reaction pathway. rsc.org This information is critical for identifying rate-limiting steps and potential side reactions, thereby guiding the optimization of reaction parameters like temperature, concentration, and catalyst loading.

Spectroscopic Technique Information Gained Advantages for Spirocycle Synthesis
In Situ FT-IR (ReactIR)Concentration profiles of key functional groups, reaction kinetics. researchgate.netNon-invasive, real-time data acquisition, suitable for many reaction types.
In Situ Raman SpectroscopyChanges in molecular vibrations, identification of polymorphic forms, catalyst state. mdpi.comLow sensitivity to water, can be used in aqueous and solvent-based systems, non-destructive. mdpi.com
In Situ NMR SpectroscopyDetailed structural information on reactants, intermediates, and products; reaction kinetics. rsc.orgProvides unambiguous structural identification, quantitative data. rsc.org

By combining data from these in situ techniques, a comprehensive picture of the reaction dynamics can be constructed, enabling a more rational approach to process development and scale-up.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The intersection of organic synthesis and data science is creating new paradigms for chemical research. Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and optimization of chemical reactions. bohrium.comresearchgate.netresearchgate.net

For the chemistry of this compound, ML algorithms can be trained on existing reaction data to predict the outcomes of new, untested reactions. bohrium.com This predictive power can significantly reduce the number of experiments required to identify optimal reaction conditions, saving time and resources. researchgate.net For instance, an AI model could be developed to predict the yield and enantioselectivity of an asymmetric cyclization based on the structure of the substrate, catalyst, and solvent.

Beyond optimization, AI is also being explored for retrosynthetic analysis and reaction discovery. By learning the rules of chemical reactivity from vast databases of known reactions, AI tools can propose novel synthetic routes to target molecules like this compound, potentially uncovering pathways that a human chemist might overlook. researchgate.net

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/ParametersReference
1^1H NMRδ 3.2–3.5 ppm (methoxy), δ 4.5–5.0 ppm (spiro oxa)
13^{13}C NMRδ 55–60 ppm (methoxy), δ 100–110 ppm (spiro carbons)
X-ray DiffractionC-O bond length: ~1.43 Å; Puckering amplitude: 0.5 Å

Q. Table 2: Optimized Synthetic Conditions

StepReaction TypeConditionsYield (%)Reference
1CyclizationVO(Acac)2_2, 25°C, 1.5 h45–60
2Epoxide FormationNaF/KF, DCM, 0°C → 25°C, 4 h70–85
3PurificationSilica gel chromatography (EtOAc/Hex)>95 purity

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